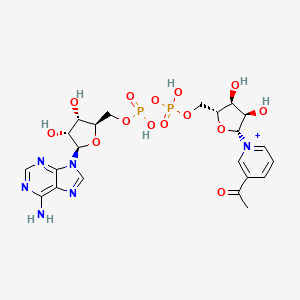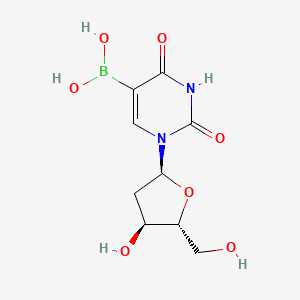
六氟苯
描述
Hexafluorobenzene (HFB) is an organic compound that belongs to the family of perfluorinated compounds. It is a colorless, volatile liquid with a sharp, sweet odor. It has a wide range of applications in the fields of chemistry, biochemistry, and material science. It is an important intermediate for the synthesis of various organic compounds, such as pharmaceuticals, dyes, and pigments. In addition, it has been used in the synthesis of polymers, surfactants, and other materials.
科学研究应用
光化学研究
六氟苯(HFB)一直是光化学机理研究的主题,旨在了解其在光照条件下的行为。 研究人员研究了六氟苯的低能态,以深入了解其光化学机制和全氟效应 {svg_1}。 该研究涉及所有可能极小值和过渡态的理论表征,揭示了异构化为不同产物和非辐射衰变过程。
光谱应用
由于其独特的光谱特性,六氟苯在各种类型的核磁共振 (NMR) 光谱中用作参考化合物,包括氟-19 和碳-13 NMR {svg_2}。 它也用于质子 NMR、红外 (IR) 光谱和紫外 (UV) 光谱,使其成为结构和分析化学中宝贵的工具。
光化学反应的溶剂
在实验室中,六氟苯被用作光化学反应的溶剂 {svg_3}。 它的独特特性有助于稳定反应性中间体,并促进原本难以进行的反应。
医学研究:组织氧合
六氟苯已被用作报告分子,用于研究体内组织氧合 {svg_4}。 它的高气体溶解度和理想的液-气相互作用使其适合此类研究,从而提供对组织内氧合水平的见解。
材料科学:防腐蚀剂和抗摩擦剂
六氟苯被用作防腐蚀剂和抗摩擦剂 {svg_5}。 它的化学稳定性和在各种条件下的低反应性使其成为保护材料免受腐蚀和磨损的绝佳选择。
制药:抗肿瘤剂
有一些研究正在探索将六氟苯用作抗肿瘤剂 {svg_6}。 它的特性可能有助于开发针对癌症的新型治疗策略。
有机合成
六氟苯会发生氟化物置换反应,从而可以合成各种有机氟化合物 {svg_7}。 一个例子是它与氢硫化钠反应生成五氟苯硫酚,这证明了它在有机合成中的多功能性。
研究芳香性
六氟苯的平面结构使其在多卤代苯中成为一个独特的例子,这被用来研究芳香性的概念 {svg_8}。 由于平面性,其最佳的 p 轨道重叠为将芳香性与其他化合物进行比较提供了基础。
作用机制
Target of Action
Hexafluorobenzene (HFB) is an organofluorine compound, a derivative of benzene where all hydrogen atoms have been replaced by fluorine atoms . It has been used as a reporter molecule to investigate tissue oxygenation in vivo . The primary targets of HFB are the tissues where oxygenation levels are being studied .
Mode of Action
HFB exhibits high gas solubility with ideal liquid-gas interactions . It interacts with its targets (tissues) by being exceedingly hydrophobic, allowing it to penetrate cellular membranes and reach hypoxic (low oxygen) regions . Since molecular oxygen is paramagnetic, it causes 19F NMR spin lattice relaxation (R1), specifically a linear dependence R1= a + bpO2 has been observed .
Biochemical Pathways
The photochemical isomerization and nonradiative decay processes of HFB have been investigated theoretically . On the S0 potential energy surface, HFB could isomerize to three different products . Following excitation to the S2 state with the perpendicular π → σ* transition, a chair-type minimum with Cs symmetry was found on the S2 potential energy surface . Both the S2 and S1 photochemistries of HFB yielded Dewar-HFB via the S1/S0 conical intersection .
Pharmacokinetics
HFB is a colorless liquid with a density of 1.6120 g/cm3 . It has a boiling point of 80.1 °C , suggesting that it can be readily absorbed and distributed in the body due to its liquid state at physiological temperatures. Its hydrophobic nature suggests that it may be metabolized and excreted slowly.
Result of Action
The molecular and cellular effects of HFB’s action primarily involve changes in tissue oxygenation .
安全和危害
未来方向
Perfluoroaromatic reagents, including hexafluorobenzene, have found applications as protecting groups or activating groups in peptide synthesis and as orthogonal handles for peptide modification. They have applications in chemoselective ‘tagging’, stapling, and bioconjugation of peptides and proteins, as well as tuning of ‘drug-like’ properties .
生化分析
Biochemical Properties
Hexafluorobenzene plays a role in biochemical reactions primarily due to its unique chemical structure. It is exceedingly hydrophobic and exhibits high gas solubility, making it useful as a reporter molecule in studies investigating tissue oxygenation in vivo . Hexafluorobenzene interacts with various biomolecules, including enzymes and proteins, through nucleophilic aromatic substitution reactions. For example, it reacts with sodium hydrosulfide to produce pentafluorothiophenol . These interactions are crucial for understanding the compound’s behavior in biological systems.
Cellular Effects
Hexafluorobenzene has been shown to cause various effects on different types of cells and cellular processes. It can cause eye and skin irritation, respiratory and digestive tract irritation, and central nervous system depression . Additionally, hexafluorobenzene has been identified as a neurotoxicant by the National Institute for Occupational Safety and Health (NIOSH) . These effects highlight the compound’s potential impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of hexafluorobenzene involves its interactions at the molecular level, including binding interactions with biomolecules and enzyme inhibition or activation. Hexafluorobenzene undergoes nucleophilic aromatic substitution reactions, which are essential for its biochemical activity . The compound’s ability to act as a molecular amplifier, due to its high solubility for oxygen, further influences its mechanism of action . These interactions can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hexafluorobenzene can change over time. The compound is known for its stability and high gas solubility, which makes it suitable for long-term studies . Its hydrophobic nature and potential for causing tissue necrosis and blood clots in animal models indicate that its effects can vary depending on the duration of exposure . These temporal effects are important for understanding the compound’s long-term impact on cellular function.
Dosage Effects in Animal Models
The effects of hexafluorobenzene vary with different dosages in animal models. Studies have shown that high doses of hexafluorobenzene can lead to tissue necrosis, blood clots, and thrombosis . In contrast, lower doses may not exhibit these toxic effects. The compound’s impact on animal behavior, such as reduced mobility and muscle weakness, further underscores the importance of dosage in determining its safety and efficacy .
Metabolic Pathways
Hexafluorobenzene is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound’s ability to undergo nucleophilic aromatic substitution reactions allows it to participate in metabolic processes . Additionally, hexafluorobenzene’s high gas solubility and hydrophobic nature influence its role in metabolic flux and metabolite levels . Understanding these pathways is crucial for elucidating the compound’s metabolic fate.
Transport and Distribution
Hexafluorobenzene is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Its hydrophobic nature and high gas solubility facilitate its movement across cell membranes . The compound’s localization and accumulation within specific tissues are influenced by these interactions, which are essential for its biological activity.
Subcellular Localization
The subcellular localization of hexafluorobenzene is determined by its chemical properties and interactions with cellular components. The compound’s hydrophobic nature allows it to accumulate in lipid-rich regions of the cell . Additionally, hexafluorobenzene’s interactions with specific targeting signals and post-translational modifications can direct it to particular compartments or organelles, influencing its activity and function.
属性
IUPAC Name |
1,2,3,4,5,6-hexafluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F6/c7-1-2(8)4(10)6(12)5(11)3(1)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBFAOFFOQMSGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31668-87-8 | |
| Record name | Benzene, 1,2,3,4,5,6-hexafluoro-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31668-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5043924 | |
| Record name | Hexafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5043924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Hawley] Colorless clear liquid; Melting point = 3.7-41 deg C; [MSDSonline] | |
| Record name | Hexafluorobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8258 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
84.5 [mmHg] | |
| Record name | Hexafluorobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8258 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
392-56-3 | |
| Record name | Hexafluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=392-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexafluorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000392563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HEXAFLUOROBENZENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21628 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,2,3,4,5,6-hexafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5043924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexafluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.252 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXAFLUOROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CMC18T611K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of hexafluorobenzene?
A1: Hexafluorobenzene has a molecular formula of C6F6 and a molecular weight of 186.05 g/mol.
Q2: What spectroscopic data is available for hexafluorobenzene?
A2: Various spectroscopic techniques have been used to characterize hexafluorobenzene. These include:* NMR Spectroscopy: 1H and 19F NMR are particularly useful for studying hexafluorobenzene and its derivatives, including investigations of solute interactions [] and reaction monitoring [].* Rotational Spectroscopy: This method has been used to study the lone pair···π-hole interactions in complexes of hexafluorobenzene with tertiary alkylamines [].* Raman Spectroscopy: High-pressure Raman studies have provided insights into the phase transitions of hexafluorobenzene crystals []. * Photoelectron Spectroscopy: This technique has been applied to investigate hydrated hexafluorobenzene anions [].* UV-Vis Spectroscopy: UV-Vis spectrophotometry has been employed to study the association constants and enthalpies of formation for complexes formed by hexafluorobenzene with various amines [].
Q3: Does hexafluorobenzene exhibit any special optical properties?
A3: Yes, hexafluorobenzene exhibits a unique relationship between its static and optical-frequency polarizability anisotropies. Due to oppositely signed vibrational contributions, the ratio of static to optical-frequency anisotropy is greater than unity for hexafluorobenzene, unlike benzene, where it's less than unity [].
Q4: What is known about the structure of liquid hexafluorobenzene?
A4: Neutron and X-ray diffraction studies suggest that liquid hexafluorobenzene molecules tend to orient themselves in an L-type pair geometry. This arrangement changes to a nearly parallel alignment when hexafluorobenzene forms a 1:1 complex with benzene in the liquid phase [].
Q5: How does hexafluorobenzene interact with aromatic hydrocarbons?
A5: Hexafluorobenzene forms complexes with aromatic hydrocarbons like benzene, toluene, and xylene. These interactions are characterized by a strong tendency for parallel orientation of the aromatic rings, suggesting significant contributions from quadrupole interactions []. The stability of these complexes increases with the number of methyl groups on the hydrocarbon ring [].
Q6: Can hexafluorobenzene act as a guest molecule in inclusion complexes?
A6: Yes, hexafluorobenzene can act as a guest molecule in inclusion complexes with certain host molecules. For example, it forms 2:1 inclusion complexes with bicyclic aryl-substituted sulfur-nitrogen compounds, primarily driven by π-stacking interactions of the arene-polyfluoroarene type [].
Q7: How does hexafluorobenzene interact with water?
A7: Ab initio studies suggest that hexafluorobenzene forms a weak dimer with water, with the oxygen atom of water interacting with the center of the aromatic ring [, ]. This interaction is different from the π-hydrogen bonding observed in the benzene-water dimer and is thought to arise from the electron-withdrawing effect of the fluorine atoms in hexafluorobenzene. Molecular dynamics simulations indicate that the equatorial region of hexafluorobenzene behaves like a typical hydrophobic solute, while the axial region exhibits unique solvation properties due to dominant pi-lone pair interactions with water [].
Q8: Does hexafluorobenzene form complexes with amines?
A8: Yes, hexafluorobenzene forms strong complexes with various amines, as indicated by the large exothermic heats of mixing and positive excess heat capacities observed experimentally []. Spectroscopic and thermodynamic studies have confirmed the formation of these complexes and provided insights into their association constants and enthalpies of formation [].
Q9: What is the nature of interaction between hexafluorobenzene and metal atoms?
A9: Metal atoms like ruthenium and osmium can form complexes with hexafluorobenzene, leading to unusual coordination modes where the hexafluorobenzene ligand is only partially bound (η4-coordination) [].
Q10: What types of reactions does hexafluorobenzene undergo?
A10: Hexafluorobenzene is known to participate in a variety of reactions, including:* Photoaddition: It undergoes stereospecific photoreactions with alkenes and alkynes, yielding a range of cycloadducts depending on the reaction conditions and the specific reactant used [, , ].* Nucleophilic Substitution: Fluorine atoms in hexafluorobenzene can be replaced by nucleophiles, although this typically requires high temperatures or harsh conditions [].* C-F Bond Activation: Transition metal complexes can activate C-F bonds in hexafluorobenzene, leading to the formation of new organometallic compounds [, ].
Q11: How does hexafluorobenzene react under irradiation?
A11: Hexafluorobenzene exhibits distinct photochemical behavior. Under UV irradiation, it can undergo photoaddition reactions with alkenes and alkynes, leading to various cycloadducts. The stereochemistry of these additions is highly dependent on the structure of the reacting partner and the reaction conditions [, , ]. For instance, cycloalkenes show a preference for [2+2] cycloaddition, with the stereoselectivity shifting from predominantly anti to syn as the ring size of the cycloalkene increases [].
Q12: How does gamma irradiation affect hexafluorobenzene?
A12: Gamma irradiation of liquid hexafluorobenzene leads to the formation of perfluoroheptane and polymers. Interestingly, when irradiated in the presence of benzene, the resulting polymer resembles that from pure benzene, suggesting a potential role for cyclohexadiene and cyclohexene units in its structure [].
Q13: Can hexafluorobenzene be used in the synthesis of nanoparticles?
A13: Yes, femtosecond laser pulses can be used to convert hexafluorobenzene into fluorine-doped hydrophilic carbon nanoparticles []. The fluorine doping enhances the water dispersibility of the nanoparticles, making them potentially useful for various applications.
Q14: What are the applications of hexafluorobenzene in peptide chemistry?
A14: Hexafluorobenzene is a useful reagent for peptide stapling and cyclization through 1,4-selective thiol-fluoride substitution reactions []. This method allows for the creation of disulfide bonds within peptides, which can enhance their stability and bioactivity.
Q15: How is computational chemistry used to study hexafluorobenzene?
A15: Computational chemistry plays a crucial role in understanding the properties and reactivity of hexafluorobenzene. Various methods have been employed, including:* Density Functional Theory (DFT): DFT calculations have been used to study the electric and magnetic properties of hexafluorobenzene, providing insights into its polarizability, magnetizability, and hyperpolarizabilities [].* Ab initio Calculations: These high-level calculations have been used to investigate the intermolecular interactions of hexafluorobenzene with other molecules like benzene, water, and amines [, , ].* Molecular Dynamics Simulations: These simulations have provided information about the dynamic behavior of hexafluorobenzene in solution, particularly its interactions with water and its role in influencing the structure and dynamics of liquid mixtures [, ].* Monte Carlo Simulations: These simulations have been used to study the phase behavior of hexafluorobenzene mixtures, particularly the solid–fluid and solid–solid equilibrium in binary mixtures with benzene [].
Q16: What is known about the atmospheric degradation of hexafluorobenzene?
A16: Hexafluorobenzene is primarily removed from the atmosphere through oxidation by hydroxyl radicals []. Theoretical studies have shown that this reaction proceeds through a prereaction complex and have provided insights into the reaction mechanism and kinetics [].
Q17: Is hexafluorobenzene considered a persistent organic pollutant?
A17: Yes, hexafluorobenzene has been identified as a potential persistent organic pollutant (POP) due to its relatively long tropospheric lifetime [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![O-[(4-Aminophenoxy)oxylatophosphinoyl]choline](/img/structure/B1203705.png)


